molecular formula C9H8Cl2O2 B8283226 1-(2',6'-Dichlorophenyl)-3-hydroxy-2-propanone

1-(2',6'-Dichlorophenyl)-3-hydroxy-2-propanone

Cat. No. B8283226
M. Wt: 219.06 g/mol
InChI Key: WFBGZENYPHWNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04443466

Procedure details

10 g of 1,1-diethoxy-2-hydroxy-3-(2',6'-dichlorophenyl)propane are dissolved in 40 ml of ethanol, 20 ml of concentrated hydrochloric acid are added, and the mixture is refluxed for 4 hours, then is evaporated to dryness. 10 ml of toluene are added and the solution is again evaporated to dryness in order to remove the water. The residue, crude 1-(2',6'-dichlorophenyl)-3-hydroxy-2-propanone, is used in Example 49 (d) below. After recrystallization from diisopropyl ether, the product melts at 111°-114° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH:5]([OH:15])[CH2:6][C:7]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:8]=1[Cl:14])C.Cl>C(O)C>[Cl:13][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:14])[C:7]=1[CH2:6][C:5](=[O:15])[CH2:4][OH:3]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C(CC1=C(C=CC=C1Cl)Cl)O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness
ADDITION
Type
ADDITION
Details
10 ml of toluene are added
CUSTOM
Type
CUSTOM
Details
the solution is again evaporated to dryness in order
CUSTOM
Type
CUSTOM
Details
to remove the water
CUSTOM
Type
CUSTOM
Details
After recrystallization from diisopropyl ether

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)CC(CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.